(5-甲基异噁唑-3-基)(1,5-二氧杂-9-氮杂螺[5.5]十一烷-9-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound appears to contain an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . It also contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through cycloaddition reactions or ring-closing metathesis .Molecular Structure Analysis
The isoxazole ring is likely to contribute to the compound’s stability and reactivity. The spirocyclic structure could add complexity to the molecule’s 3D shape .Chemical Reactions Analysis
Isoxazole rings can participate in various chemical reactions, including nucleophilic substitutions and additions. The reactivity of the spirocyclic part would depend on the specific substituents present .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Isoxazole rings can contribute to a compound’s stability, and the spirocyclic structure could influence its solubility and melting point .科学研究应用
晶体结构和合成
对螺环化合物和异恶唑的研究通常集中在它们的合成和晶体结构上,这对理解它们的化学性质和潜在应用至关重要。例如,对螺环化合物晶体结构和生物活性的研究,例如(3-甲基-1,5-二氧螺[5.5]十一烷-3-基)甲醇的合成,揭示了它的椅子构象和由氢键相互作用形成的一维链结构,暗示了在材料科学和分子工程中的潜在应用 Lin Yuan et al., 2017。
光解转化
光解转化的研究提供了对螺环化合物和异恶唑在合成具有特定所需性质的新化合物中的反应性和潜在效用的见解。例如,6-氯-3,4-二氢-4-甲基-3-氧代-2H-1,4-苯并恶嗪-8-羧酸甲酯到 β-内酰胺的独特光反应展示了通过光诱导反应创建新药用化合物的潜力 N. Marubayashi et al., 1992。
生物活性
对螺环化合物和异恶唑生物活性的研究导致了潜在治疗应用的发现。作为变构代谢型谷氨酸受体 7 拮抗剂的新型异恶唑并吡啶酮衍生物展示了这些化合物在治疗中枢神经系统疾病中的治疗潜力 G. Suzuki et al., 2007。
药物发现与开发
在药物发现中探索螺环化合物和异恶唑突出了它们作为开发新药的支架的多功能性。例如,含有异恶唑和异噻唑部分的新型共烯酸衍生物的合成和生物活性证明了这些化合物在提高现有药物的疗效或开发新治疗剂方面的潜力 A. Kletskov et al., 2018。
手性分离和构型测定
手性分离和构型测定在制药工业中对于开发对映体纯药物至关重要。对螺环化合物手性分离和构型测定的研究强调了这些过程在合成具有特定所需活性的生物活性化合物中的重要性 Yah-Longn Liang et al., 2008。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-(5-methyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-10-9-11(14-19-10)12(16)15-5-3-13(4-6-15)17-7-2-8-18-13/h9H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMTZAZSITZREO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC3(CC2)OCCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。